molecular formula C15H16Cl2N2O B8282624 2,4-Dichloro-6-(2-(isopentyloxy)phenyl)pyrimidine

2,4-Dichloro-6-(2-(isopentyloxy)phenyl)pyrimidine

Cat. No.: B8282624
M. Wt: 311.2 g/mol
InChI Key: IJEUDQWBVPTGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-(2-(isopentyloxy)phenyl)pyrimidine is a useful research compound. Its molecular formula is C15H16Cl2N2O and its molecular weight is 311.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16Cl2N2O

Molecular Weight

311.2 g/mol

IUPAC Name

2,4-dichloro-6-[2-(3-methylbutoxy)phenyl]pyrimidine

InChI

InChI=1S/C15H16Cl2N2O/c1-10(2)7-8-20-13-6-4-3-5-11(13)12-9-14(16)19-15(17)18-12/h3-6,9-10H,7-8H2,1-2H3

InChI Key

IJEUDQWBVPTGEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4,6-trichloropyrimidine (7.32 g, 40 mmol) in 40 mL of THF was added 2-(isopentyloxy)phenylboronic acid (4.1 g, 20 mmol), Pd(OAc)2 (0.4 mmol), PPh3 (0.8 mmol), and Na2CO3 solution (40 mL, 1M). The reaction was heated to 60° C. for 3 hours with stirring. The resulting mixture was cooled down to room temperature then partitioned between EtOAc and water. Layers were separated, and the organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography to result in 4.3 g (70%) of 2,4-dichloro-6-(2-(isopentyloxy)phenyl)pyrimidine as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.18-8.14 (m, 2H), 7.45 (dd, 1H), 7.09 (t, 1H), 7.01 (t, 1H), 4.10 (t, 2H), 1.90-1.75 (m, 3H), 1.02 (s, 6H).
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.4 mmol
Type
catalyst
Reaction Step One

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